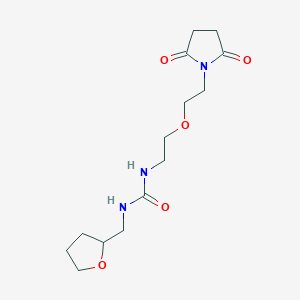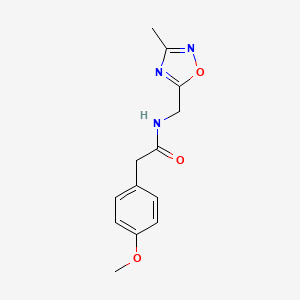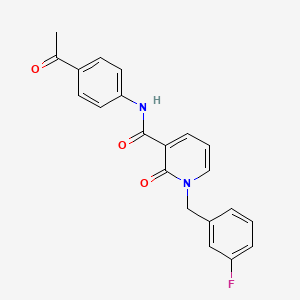![molecular formula C23H25N3O3 B2967944 N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-46-5](/img/structure/B2967944.png)
N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains several functional groups and rings, including a pyridoquinoline ring and an oxalamide group. These types of compounds are often involved in various biological processes and could have potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyridoquinoline ring, and the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridoquinoline ring might undergo electrophilic aromatic substitution reactions, while the oxalamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Characterization
The compound N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide belongs to a class of molecules that exhibit versatile pharmacological and chemical properties due to their complex heterocyclic structures. Studies on related compounds have shown that these molecules can be synthesized through various methods including oxidative cyclization, which provides a pathway for creating a wide array of structurally similar compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of organic salts and coordination polymers demonstrate the compounds' potential in forming complex structures with unique properties (Faizi et al., 2018); (Wu et al., 2017).
Catalytic Behavior and Reactivity
The bifunctional nature of related quinoline derivatives has been explored in studies focusing on their reactivity and catalytic behavior towards various metals and organic transformations. For example, the reactivity of the ambiphilic molecule 8-(dimesitylboryl)quinoline with hydrolysis and coordination to Cu(I), Ag(I), and Pd(II) showcases the potential applications of these compounds in catalysis and organic synthesis. Such studies reveal how the structural features of these molecules can influence their reactivity and interaction with metals, opening avenues for the development of new catalysts and reaction methodologies (Son et al., 2010).
Biological Imaging and Sensing
Quinoline derivatives have also found applications in biological imaging and sensing, where their fluorescent properties can be utilized to detect ions and molecules within biological systems. The development of multifunctional Schiff bases as fluorescence sensors for Al³⁺ and colorimetric sensors for CN⁻ demonstrates the utility of quinoline-based compounds in bioimaging and environmental monitoring. These compounds exhibit selective fluorescence responses and high sensitivity, making them suitable for applications in detecting metal ions and anions in various environments (Lee et al., 2014).
Environmental Applications
Additionally, the environmental applications of quinoline derivatives, such as in the biodegradation and oxidation of pollutants, highlight the compounds' potential in environmental science and engineering. Studies on accelerating quinoline biodegradation using endogenous electron donors suggest that these compounds can play a role in enhancing the efficiency of bioremediation processes, providing a sustainable approach to pollution management (Bai et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-13-9-14(2)20(15(3)10-13)25-23(29)22(28)24-18-11-16-5-4-8-26-19(27)7-6-17(12-18)21(16)26/h9-12H,4-8H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBTASLHXDJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)
![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)
![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)